

Determining Serrapeptase Activity: A Detailed Caseinolytic Assay Protocol

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Compound of Interest		
Compound Name:	Serratol	
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Introduction

Serrapeptase, also known as serratiopeptidase, is a proteolytic enzyme with a long history of use in therapeutic applications, primarily for its anti-inflammatory properties.[1][2] Accurate determination of its enzymatic activity is crucial for quality control in pharmaceutical formulations and for research and development purposes. The caseinolytic assay is a widely accepted and routinely used method for quantifying the activity of Serrapeptase.[3][4] This application note provides a detailed protocol for the caseinolytic assay, intended for researchers, scientists, and drug development professionals.

The principle of this assay is based on the enzymatic hydrolysis of casein, a protein substrate, by Serrapeptase. This reaction releases smaller, soluble peptides, including the amino acid tyrosine. The amount of liberated tyrosine is then quantified spectrophotometrically, either directly by measuring its absorbance in the ultraviolet range or after a colorimetric reaction with Folin-Ciocalteu reagent. The measured tyrosine concentration is directly proportional to the proteolytic activity of the Serrapeptase sample.

Experimental Protocol

This protocol details the caseinolytic assay for determining Serrapeptase activity.

Materials and Reagents

Serrapeptase enzyme sample



- Casein (according to Hammarsten)
- L-Tyrosine
- Trichloroacetic acid (TCA)
- Folin-Ciocalteu's Phenol Reagent
- Sodium Carbonate (Na₂CO₃)
- Disodium tetraborate
- Hydrochloric acid (HCl)
- Tris-HCl buffer (pH 9.0)
- · Distilled or deionized water
- Spectrophotometer
- Water bath
- Centrifuge
- Vortex mixer
- Pipettes
- Test tubes
- Volumetric flasks

Preparation of Solutions

• 0.1 M Tris-HCl Buffer (pH 9.0): Dissolve 12.11 g of Tris base in approximately 800 mL of distilled water. Adjust the pH to 9.0 with HCl and bring the final volume to 1 L with distilled water. Serrapeptase exhibits maximum activity around pH 9.[3][5]



- 0.65% (w/v) Casein Solution: Suspend 0.65 g of casein in 50 mL of 0.1 M Tris-HCl buffer (pH 9.0). Heat the solution in a water bath at 60-70°C with constant stirring until the casein is completely dissolved. Cool to room temperature and adjust the final volume to 100 mL with the buffer. Prepare this solution fresh daily.
- 0.4 M Trichloroacetic Acid (TCA): Dissolve 65.36 g of TCA in distilled water and bring the final volume to 1 L.
- 0.5 M Folin-Ciocalteu's Reagent: Dilute the commercially available Folin-Ciocalteu's reagent
 1:1 with distilled water.
- 0.5 M Sodium Carbonate Solution: Dissolve 53 g of anhydrous sodium carbonate in distilled water and bring the final volume to 1 L.
- Tyrosine Standard Stock Solution (1 mg/mL): Dissolve 100 mg of L-Tyrosine in 100 mL of 0.1
 M HCl. Gentle warming may be required to facilitate dissolution.
- Working Tyrosine Standards: Prepare a series of dilutions from the stock solution using distilled water to obtain concentrations ranging from 10 to 100 µg/mL.

Assay Procedure

- Enzyme Reaction:
 - Pipette 1.0 mL of the 0.65% casein solution into a series of test tubes.
 - Pre-incubate the tubes at 40°C for 5 minutes in a water bath. Serrapeptase shows optimal activity at this temperature.[3][5]
 - Add 1.0 mL of the appropriately diluted Serrapeptase enzyme sample to the test tubes.
 - Incubate the reaction mixture at 40°C for exactly 30 minutes.
 - Prepare a blank for each sample by adding the enzyme solution after the addition of TCA in the next step.
- Reaction Termination:



- Stop the enzymatic reaction by adding 3.0 mL of 0.4 M TCA solution to each tube.
- Vortex the tubes thoroughly and allow them to stand at room temperature for 30 minutes to ensure complete precipitation of the undigested casein.
- Sample Clarification:
 - Centrifuge the tubes at 3000 rpm for 15 minutes or filter the contents through Whatman
 No. 1 filter paper to obtain a clear supernatant.
- Color Development (Folin-Ciocalteu Method):
 - Pipette 1.0 mL of the clear supernatant into a new set of test tubes.
 - Add 5.0 mL of 0.5 M sodium carbonate solution.
 - Add 1.0 mL of 0.5 M Folin-Ciocalteu's reagent and vortex immediately.
 - Incubate the tubes at 37°C for 30 minutes for color development.
- Spectrophotometric Measurement:
 - Measure the absorbance of the blue-colored solution at 660 nm using a spectrophotometer against a reagent blank.[6]

Tyrosine Standard Curve

- Pipette 1.0 mL of each working tyrosine standard (10-100 μg/mL) into separate test tubes.
- Add 1.0 mL of 0.1 M Tris-HCl buffer (pH 9.0) and 3.0 mL of 0.4 M TCA.
- Proceed with the color development and spectrophotometric measurement as described in steps 4 and 5 of the assay procedure.
- Plot a graph of absorbance at 660 nm versus the concentration of tyrosine (μg/mL).

Data Presentation

The quantitative data for a typical tyrosine standard curve is summarized in the table below.



Tyrosine Concentration (µg/mL)	Absorbance at 660 nm
0	0.000
10	0.152
20	0.305
40	0.610
60	0.915
80	1.220
100	1.525

Calculation of Serrapeptase Activity

- Determine the concentration of tyrosine released in the enzyme reaction from the tyrosine standard curve using the absorbance values of the samples.
- Calculate the Serrapeptase activity using the following formula:

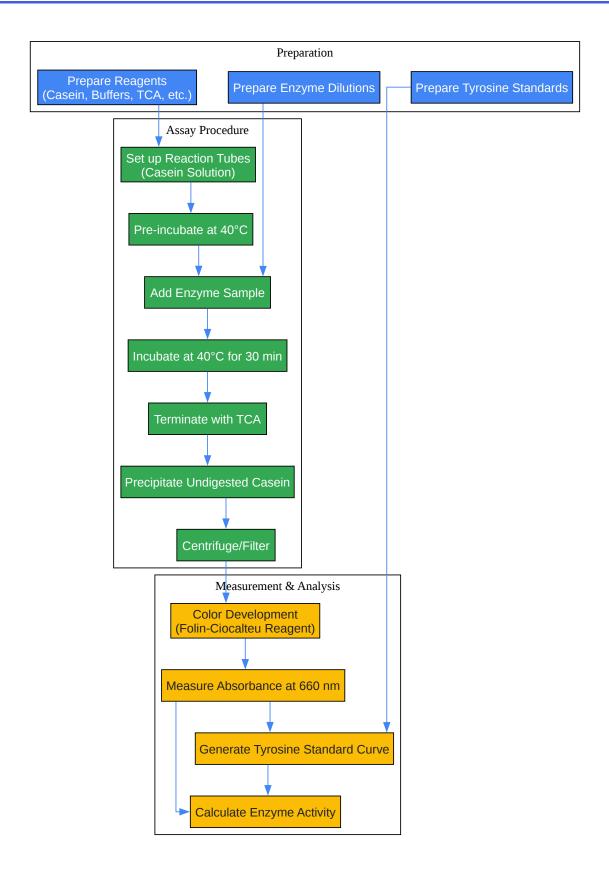
Enzyme Activity (Units/mL) = (μ g of tyrosine released x Total reaction volume) / (Volume of enzyme sample x Incubation time in minutes)

One unit of Serrapeptase activity is defined as the amount of enzyme that liberates 1 μ g of tyrosine per minute under the specified assay conditions.

Experimental Workflow

The following diagram illustrates the experimental workflow for the caseinolytic assay of Serrapeptase.





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Caption: Workflow of the caseinolytic assay for Serrapeptase activity.



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